2,6-DI-Tert-butylanthracene
Overview
Description
2,6-DI-Tert-butylanthracene is an organic compound belonging to the anthracene family, characterized by the presence of two tert-butyl groups at the 2 and 6 positions of the anthracene ring. This compound is known for its unique structural properties and its applications in various fields, including organic electronics and photochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-DI-Tert-butylanthracene typically involves the reaction of anthracene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts alkylation, resulting in the substitution of hydrogen atoms at the 2 and 6 positions with tert-butyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-DI-Tert-butylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the anthracene ring to dihydroanthracene or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated, nitrated, or sulfonated anthracene derivatives.
Scientific Research Applications
2,6-DI-Tert-butylanthracene has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) due to its photoluminescent properties.
Photochemistry: Acts as a photoredox catalyst in various photochemical reactions.
Material Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,6-DI-Tert-butylanthracene in photochemical applications involves the absorption of light, leading to an excited state. This excited state can then participate in electron transfer reactions, facilitating various photoredox processes. The molecular targets and pathways involved include the interaction with electron-rich substrates and the generation of reactive intermediates.
Comparison with Similar Compounds
Anthracene: Lacks the tert-butyl groups, resulting in different reactivity and applications.
2,6-Dimethylanthracene: Similar structure but with methyl groups instead of tert-butyl groups, leading to different steric and electronic effects.
9,10-Diphenylanthracene: Substituted at different positions, affecting its photophysical properties.
Uniqueness: 2,6-DI-Tert-butylanthracene is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications requiring high thermal stability and resistance to photodegradation.
Properties
IUPAC Name |
2,6-ditert-butylanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26/c1-21(2,3)19-9-7-15-12-18-14-20(22(4,5)6)10-8-16(18)11-17(15)13-19/h7-14H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMPPGWFJMSOPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577760 | |
Record name | 2,6-Di-tert-butylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62375-58-0 | |
Record name | 2,6-Di-tert-butylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.